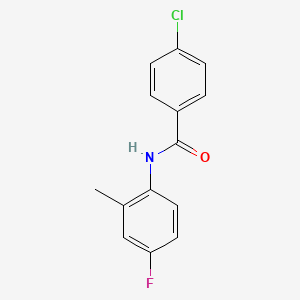

4-chloro-N-(4-fluoro-2-methylphenyl)benzamide

Description

Properties

Molecular Formula |

C14H11ClFNO |

|---|---|

Molecular Weight |

263.69 g/mol |

IUPAC Name |

4-chloro-N-(4-fluoro-2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11ClFNO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18) |

InChI Key |

PGDMFVGTVYSLDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

- Reagents : 4-Chlorobenzoic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–85°C for 3–5 hours.

- Mechanism : SOCl₂ acts as a chlorinating agent, converting the carboxylic acid to the acid chloride.

- Yield : >95% (typical for analogous reactions).

Step 2: Coupling with 4-Fluoro-2-Methylaniline

- Reagents : 4-Fluoro-2-methylaniline, pyridine (base), toluene (solvent).

- Procedure :

- Workup :

- Yield : ~76% (based on analogous benzamide synthesis).

Coupling Agent-Mediated Synthesis

For substrates sensitive to harsh conditions, carbodiimide-based coupling offers a milder alternative.

Reagents :

- 4-Chlorobenzoic acid, 4-fluoro-2-methylaniline, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), 4-dimethylaminopyridine (DMAP).

Optimization :

- Catalyst : DMAP accelerates the reaction by stabilizing the intermediate.

- Yield : ~60–70% (similar to N-(4-nitrophenyl)benzamide derivatives).

One-Pot Tandem Synthesis

A streamlined approach combining nitration, reduction, and amidation:

- Nitration : Start with 4-fluoro-2-methylnitrobenzene. Oxidize to 4-fluoro-2-nitrobenzoic acid using KMnO₄ in NaOH (75–95°C, 8–18 hours).

- Reduction : Reduce the nitro group to amine via hydrogenation (Pd/C, H₂, ethanol).

- Amidation : React with 4-chlorobenzoyl chloride under standard conditions.

- Avoids isolation of intermediates.

- Overall Yield : ~50–60% (based on fluoro-nitrobenzamide syntheses).

Crystallization and Characterization

Critical for confirming structure and purity:

Recrystallization Solvents :

- Isopropanol : Produces high-purity crystals (m.p. ~137°C).

- Ethanol/Water : Yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Acid Chloride Coupling | 76% | High | Moderate |

| EDCI/DMAP Mediated | 60–70% | High | Low |

| One-Pot Tandem Synthesis | 50–60% | Moderate | High |

Industrial-Scale Considerations

- Cost Efficiency : Direct amidation (Method 1) is preferred for large-scale production due to lower reagent costs.

- Safety : Thionyl chloride requires strict temperature control and fume hood use.

- Environmental Impact : EDCI generates less hazardous waste compared to SOCl₂.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-chloro-N-(4-fluoro-2-methylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Effects

- Steric Effects: The 2-CH₃ group in 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations compared to non-methylated analogues like 4-chloro-N-(4-chlorophenyl)benzamide .

- Crystallographic Comparisons :

- 4-Chloro-N-o-tolylbenzamide forms dimeric structures via N–H···O hydrogen bonds, a feature common in benzamides. The absence of a fluoro substituent in this analogue simplifies crystal packing compared to the target compound .

Biological Activity

4-chloro-N-(4-fluoro-2-methylphenyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique combination of halogenated substituents—specifically, a chloro and a fluoro group—on the aromatic rings contributes to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide is C15H13ClF N O, with a molecular weight of approximately 273.72 g/mol. The structure features:

- Chloro group : Enhances lipophilicity and may influence receptor binding.

- Fluoro group : Often increases metabolic stability and alters pharmacokinetic properties.

- Methyl group : Can affect steric hindrance and electronic properties.

The biological activity of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of chloro and fluoro groups enhances the compound's binding affinity for various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, including:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Antimicrobial Activity

Research has shown that benzamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide have demonstrated significant effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives. For example, a related compound was identified as having activity against small cell lung cancer cells through high-throughput screening . The structural features of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide suggest it may also possess similar anticancer properties by targeting specific cancer cell lines.

Inhibition Studies

The compound has been explored for its inhibitory effects on various enzymes. A study indicated that halogenated benzamides could effectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors . This suggests that 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide could be a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for preparing 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide, and what coupling reagents are recommended?

Answer:

The compound is synthesized via coupling reactions between substituted carboxylic acids and amines. A validated method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under low-temperature conditions (-50°C) to minimize side reactions . For example, a similar benzamide derivative was synthesized by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline in dichloromethane, achieving >90% yield after purification .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- ¹H-NMR : Confirms substituent positions (e.g., aromatic protons and methyl/fluoro group integration) .

- Elemental analysis : Validates empirical formula (C, H, N, Cl, F) with ≤0.4% deviation .

- X-ray crystallography (if crystalline): Resolves 3D structure and bond angles .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to enhance the yield of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide?

Answer:

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reduce hydrolysis .

- Temperature : Reactions at -50°C minimize byproduct formation (e.g., dimerization) .

- Catalyst : Additives like triethylamine enhance nucleophilic substitution efficiency in multi-step syntheses .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 15–20% |

| Temperature | -50°C | 25–30% |

| Catalyst | Triethylamine | 10–15% |

Advanced: What methodological approaches are employed to study the structure-activity relationships (SAR) of benzamide derivatives?

Answer:

- Comparative analysis : Compare analogs (e.g., 3-chloro-N-(2-fluorophenyl)benzamide vs. 4-fluoro variants) to assess substituent effects on bioactivity .

- Computational modeling : Molecular docking predicts binding affinity to target receptors (e.g., kinases) .

- Functional group substitution : Replace chloro/fluoro groups to evaluate changes in solubility or metabolic stability .

Basic: What analytical methods are used to determine the fluorescence properties of this compound, and what parameters influence fluorescence intensity?

Answer:

Spectrofluorometry at λex 340 nm and λem 380 nm is standard. Key parameters:

- pH : Maximal intensity at pH 5 due to protonation-state stability .

- Temperature : 25°C avoids thermal quenching .

- Solvent polarity : Hydrophobic solvents (e.g., ethanol) enhance quantum yield .

| Parameter | Optimal Value | LOD/LOQ |

|---|---|---|

| pH | 5.0 | 0.269 mg/L (LOD) |

| Temperature | 25°C | 0.898 mg/L (LOQ) |

| Solvent | Ethanol | RSD ≤1.37% |

Advanced: How does pH variation affect fluorescence intensity, and what are the optimal conditions for fluorescence-based assays?

Answer:

Fluorescence intensity drops sharply at pH <4 (protonation of amide groups) and >7 (deprotonation of aromatic rings). Optimal conditions :

- pH 5.0 : Balances solubility and emission stability .

- 25°C : Prevents thermal degradation during long-term assays .

- 0.1 M buffer : Phosphate or acetate buffers maintain ionic strength without quenching .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- Replicate conditions : Match pH, temperature, and solvent polarity to original studies .

- Meta-analysis : Compare IC50 values from independent studies to identify outliers .

Basic: How is the purity of the compound assessed, and what validation parameters are critical?

Answer:

- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient) .

- Validation parameters :

- Linearity : R² ≥0.999 for calibration curves.

- Precision : Intraday RSD ≤2% .

Advanced: What techniques predict or confirm binding affinity to target receptors?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories .

Basic: What are the stability profiles under varying storage conditions?

Answer:

- Short-term : Stable in ethanol at 4°C for 30 days (≤3% degradation) .

- Long-term : Store at -20°C in amber vials to prevent photodegradation .

- Lyophilized form : Stable for >12 months at -80°C with <1% impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.